2-Cyclopropoxy-4-fluorobenzoic acid
Description
Properties
IUPAC Name |
2-cyclopropyloxy-4-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c11-6-1-4-8(10(12)13)9(5-6)14-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQOWOFMKVWNCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-4-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its transition metal-free nature and high yield. The reaction conditions typically involve the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a fluoride source like potassium fluoride (KF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-4-fluorobenzoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted benzoic acids with different functional groups.
Esterification: Esters of this compound.
Reduction: 2-Cyclopropoxy-4-fluorobenzyl alcohol.
Scientific Research Applications
Organic Synthesis
2-Cyclopropoxy-4-fluorobenzoic acid is widely used as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules.
- Reagent in Reactions : It serves as a reagent in the Suzuki–Miyaura coupling reaction, which is essential for forming carbon-carbon bonds. This reaction is crucial for developing pharmaceutical compounds and other organic materials.
Medicinal Chemistry
The compound has been explored for its potential therapeutic properties. Its structural features suggest it could interact with biological targets effectively.
- Potential Drug Development : Research indicates that derivatives of this compound may exhibit activity against specific enzymes involved in metabolic pathways, making it a candidate for drug development aimed at treating conditions like hypercholesterolemia .
Biochemical Studies
In biochemical research, this compound has been employed to investigate enzyme interactions and metabolic pathways.
- Enzyme Interaction Studies : Studies have shown that this compound can act as an inhibitor or activator of certain enzymes, influencing metabolic processes. This property is particularly useful in understanding disease mechanisms and developing targeted therapies.
Industrial Applications
The compound is also utilized in industrial settings, particularly in petrochemical exploration and geochemical investigations.
- Tracer in Exploration : Its favorable physicochemical properties make it suitable as a tracer in various industrial applications, including tracking chemical processes and assessing environmental impact.
Data Table: Applications Overview
Case Study 1: Drug Development
A study explored the synthesis of analogs of this compound aimed at developing new statin drugs. The synthesized compounds were tested for their ability to inhibit HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis.
- Results : Several analogs demonstrated significant inhibition compared to existing statins, indicating the potential of this compound class in treating hypercholesterolemia effectively .
Case Study 2: Enzyme Interaction
In another investigation, researchers utilized this compound to study its effects on cytochrome P450 enzymes.
- Findings : The compound exhibited selective inhibition of specific P450 isoforms, suggesting its utility in drug metabolism studies and the development of safer pharmaceuticals by predicting drug interactions.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-4-fluorobenzoic acid involves its interaction with specific molecular targets. The cyclopropoxy group and fluorine atom can influence the compound’s binding affinity and specificity towards enzymes and receptors. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on two phenoxypropionic acid derivatives: 2-(2,4-dichlorophenoxy)propionic acid and 2-(4-chloro-2-methylphenoxy)propionic acid.
Structural and Functional Differences
Hazard Profiles and Handling Requirements
- This compound: No specific hazard data are provided. However, fluorine and cyclopropoxy groups may influence reactivity or metabolic pathways. Fluorinated aromatic compounds often exhibit increased stability but may pose bioaccumulation risks.
- 2-(2,4-Dichlorophenoxy)propionic Acid: Classified as hazardous, requiring air sampling and medical monitoring for exposed workers. No specific antidotes exist; medical evaluations focus on symptom history .
- 2-(4-Chloro-2-methylphenoxy)propionic Acid: Designated as "very toxic" with reproductive/sensitizer risks.
Exposure Control Strategies
Q & A
Q. How should researchers address contradictions between experimental spectroscopic data and computational modeling results?
- Methodological Answer : Reconcile discrepancies by: (i) Re-examining solvent effects in DFT calculations (e.g., using COSMO-RS for solvation models). (ii) Validating NMR chemical shifts with ab initio methods (e.g., GIAO). (iii) Cross-checking crystallographic data (SHELXL-refined structures) against computed geometries .
Q. What strategies minimize by-product formation during cyclopropoxy group introduction?
- Methodological Answer : Optimize reaction kinetics by: (i) Using phase-transfer catalysts (e.g., TBAB) to enhance cyclopropoxide nucleophilicity. (ii) Controlling stoichiometry (1:1.2 molar ratio of phenol to cyclopropyl bromide). (iii) Employing microwave-assisted synthesis to reduce reaction time and side reactions .
Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?
- Methodological Answer : Molecular docking (e.g., AutoDock) evaluates interactions with enzymes or catalysts. DFT simulations (e.g., Gaussian) model transition states for cyclopropane ring-opening reactions. Compare predicted activation energies with experimental kinetic data .
Q. What methodologies assess the compound’s potential biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against cyclooxygenase (COX) or lipoxygenase (LOX) using fluorometric substrates.
- Cellular Uptake Studies : Use LC-MS to quantify intracellular concentrations in model cell lines.
- In Silico Screening: Dock into protein active sites (e.g., COX-2 PDB: 5KIR) to predict binding affinities .
Q. How do stereochemical factors influence the compound’s physicochemical properties?
Q. What advanced techniques characterize degradation products under oxidative stress?
- Methodological Answer : Expose the compound to hydroxyl radicals (generated via Fenton’s reagent) and analyze products via:
- LC-HRMS : Identify hydroxylated or ring-opened derivatives.
- EPR Spectroscopy : Detect free radical intermediates using spin traps like DMPO. Reference fluorinated benzoic acid degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
